N-Boc-1,5-diaminopentane

Catalog No.
S660945
CAS No.
51644-96-3
M.F
C10H22N2O2 · HCl
M. Wt
202.29 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Boc-1,5-diaminopentane

CAS Number

51644-96-3

Product Name

N-Boc-1,5-diaminopentane

IUPAC Name

tert-butyl N-(5-aminopentyl)carbamate

Molecular Formula

C10H22N2O2 · HCl

Molecular Weight

202.29 g/mol

InChI

InChI=1S/C10H22N2O2/c1-10(2,3)14-9(13)12-8-6-4-5-7-11/h4-8,11H2,1-3H3,(H,12,13)

InChI Key

DPLOGSUBQDREOU-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NCCCCCN

Synonyms

N-Boc-cadaverine

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCN

Organic Synthesis:

  • Protecting Group Chemistry: N-Boc-1,5-diaminopentane serves as a protecting group for primary amines. The Boc group (tert-butyloxycarbonyl) can be selectively introduced and removed under mild conditions, allowing for the controlled modification of other functional groups within a molecule. This is particularly useful in the synthesis of complex organic molecules such as peptides and pharmaceuticals [, ].

Polymer Chemistry:

  • Monomer Synthesis: N-Boc-1,5-diaminopentane can be used as a building block for the synthesis of various polymers. By incorporating it into the polymer backbone, researchers can introduce amine functionalities that can be further modified or used to attach other molecules. This allows for the design of polymers with specific properties for applications in drug delivery, materials science, and catalysis.

Medicinal Chemistry:

  • Drug Design and Development: N-Boc-1,5-diaminopentane can be a valuable tool in the development of new drugs. It can be used as a precursor for the synthesis of novel bioactive molecules, or it can be directly incorporated into drug candidates to modulate their properties such as target selectivity and pharmacokinetics [].

Chemical Biology:

  • Probe Synthesis: N-Boc-1,5-diaminopentane can be employed to create molecular probes for studying biological processes. By attaching fluorescent tags or other reporter groups to the molecule, researchers can investigate cellular interactions, protein function, and enzyme activity [, ].

XLogP3

1.1

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (25%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (25%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (75%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (25%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (25%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (25%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

N-Boc-cadaverine

Dates

Modify: 2023-08-15

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